N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:
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Formation of the Triazolopyridazine Core: : The initial step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions. For example, 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives can be synthesized by reacting hydrazine with pyridazine derivatives in the presence of acetic anhydride and glacial acetic acid at elevated temperatures .
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Thioether Formation: : The next step involves the introduction of the thioether group. This can be achieved by reacting the triazolopyridazine intermediate with a suitable thiol, such as p-tolylthiol, under basic conditions to form the desired thioether linkage.
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Acetamide Formation: : Finally, the cyclopentyl group is introduced via an acylation reaction. This step typically involves the reaction of the intermediate with cyclopentylamine in the presence of an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound exhibits potential biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation and survival . The compound binds to the ATP-binding sites of these enzymes, thereby blocking their activity and leading to the induction of apoptosis in cancer cells. This inhibition disrupts key signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can be compared with other triazolopyridazine derivatives:
N-cyclopentyl-2-((6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group. This compound may exhibit different biological activities due to the absence of the methyl group on the aromatic ring.
N-cyclopentyl-2-((6-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: Similar structure but with a meta-tolyl group. The position of the methyl group can influence the compound’s binding affinity and biological activity.
N-cyclopentyl-2-((6-(o-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: Similar structure but with an ortho-tolyl group. The steric hindrance caused by the ortho position can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its binding affinity and selectivity towards certain biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-cyclopentyl-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-6-8-14(9-7-13)16-10-11-17-21-22-19(24(17)23-16)26-12-18(25)20-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGSWNMRBLVSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4CCCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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